molecular formula C11H17N B105509 N-Butylbenzylamine CAS No. 2403-22-7

N-Butylbenzylamine

Cat. No.: B105509
CAS No.: 2403-22-7
M. Wt: 163.26 g/mol
InChI Key: HIPXPABRMMYVQD-UHFFFAOYSA-N
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Description

N-Butylbenzylamine is an organic compound with the molecular formula C₁₁H₁₇N. It is a secondary amine where a benzyl group is attached to a butyl group through a nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylbenzylamine can be synthesized through the reaction of benzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Types of Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the amine group acts as a nucleophile. For example, it can react with alkyl halides to form substituted amines.

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: this compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkyl halides, organic solvents, and bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted amines.

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

Scientific Research Applications

Organic Synthesis

N-Butylbenzylamine serves as an important starting material in the synthesis of various organic compounds. It can be utilized to prepare:

  • N-substituted benzylamides : These compounds exhibit diverse biological activities and are synthesized through acylation reactions.
  • Imines : The compound can undergo dehydrogenation reactions to yield imines, which are significant intermediates in organic synthesis.

Case Study: Synthesis of Imines

A study demonstrated the successful dehydrogenation of this compound to form imines using p-toluenesulfonic acid as a catalyst. The reaction was carried out under reflux conditions, yielding high purity products that were characterized using NMR and mass spectrometry .

Reaction ConditionsYieldCharacterization Method
p-TsOH, Toluene, Reflux85%NMR, MS

Material Science

This compound has been explored for its potential applications in developing new materials, particularly:

  • Ionic Liquids : These are salts that remain liquid at room temperature and have applications in catalysis and energy storage. This compound can be functionalized to create ionic liquids with specific properties.
  • Polymers : The compound can act as a monomer or additive in polymer synthesis, contributing to the development of advanced materials with tailored properties.

Pharmacological Applications

Research indicates that this compound may exhibit biological activities relevant to pharmacology. Its structural characteristics allow it to interact with various biological targets, potentially influencing neurotransmitter systems or acting as enzyme inhibitors.

Electrochemical Applications

Recent studies have highlighted the use of this compound in electrochemical processes:

  • Electrocatalytic Reactions : Research has shown that benzylamines can be oxidized electrochemically to form imines efficiently without the need for traditional oxidants . This method offers a greener alternative for synthesizing valuable chemical intermediates.

Mechanism of Action

The mechanism of action of N-Butylbenzylamine involves its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in other molecules. This property allows it to participate in various chemical reactions, including the formation of carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • N-Benzyl-N-methylamine
  • N-Benzyl-N-ethylamine
  • N-Benzyl-N-propylamine

Comparison: N-Butylbenzylamine is unique due to its specific structure, which combines a benzyl group with a butyl group. This structure imparts distinct chemical properties, such as its reactivity in nucleophilic substitution and oxidation reactions. Compared to similar compounds, this compound offers a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications .

Biological Activity

N-Butylbenzylamine, with the chemical formula C11_{11}H17_{17}N and a molecular weight of 163.2594 g/mol, is an organic compound that has garnered attention for its biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.

This compound is classified as a secondary amine and is structurally characterized by a butyl group attached to a benzylamine backbone. The compound can be synthesized through various methods, including the reductive amination of benzaldehyde with butylamine or via direct alkylation of benzylamine with butyl halides. The synthesis process typically involves controlling reaction conditions to optimize yield and purity.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing primarily on its antiproliferative , antimicrobial , and anti-inflammatory properties.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated its effects on human cervical cancer (HeLa) cells using the MTT assay, revealing that the compound inhibited cell growth effectively at concentrations ranging from 0.5 μM to 75 μM. The IC50_{50} value for this compound was determined to be approximately 15 μM, indicating potent cytotoxicity comparable to established anticancer agents .

CompoundIC50_{50} (μM)Cell Line
This compound15HeLa
2-(tert-butylthio)-3-chloronaphthalene-1,4-dione10.16HeLa

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at minimal inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through in vitro assays measuring the production of pro-inflammatory cytokines. Results indicated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cell lines treated with the compound. This activity points towards its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal highlighted the synthesis of various benzylamine derivatives, including this compound, assessing their antiproliferative effects on multiple cancer cell lines such as prostate (DU145), breast (MCF-7), and colon (HT-29). The findings confirmed that this compound exhibited comparable activity to other known anticancer compounds .
  • Electrochemical Studies : Another research article explored the electrochemical oxidation of benzylamines, including this compound, demonstrating its utility as a substrate for producing imines via metal-free conditions. This method not only enhances yield but also reduces environmental impact compared to traditional methods .
  • Pharmacological Applications : The pharmacological profile of this compound suggests its potential use in developing therapeutic agents for cancer treatment and inflammatory diseases. Ongoing research aims to explore its mechanisms of action further and optimize its pharmacokinetic properties for clinical applications.

Properties

IUPAC Name

N-benzylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPXPABRMMYVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062384
Record name Benzenemethanamine, N-butyl-
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-22-7
Record name N-Butylbenzylamine
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Record name N-Butylbenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Butylbenzylamine
N-Butylbenzylamine
N-Butylbenzylamine
N-Butylbenzylamine
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N-Butylbenzylamine

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